Home > Products > Screening Compounds P137662 > (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone - 1448124-00-2

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

Catalog Number: EVT-2964822
CAS Number: 1448124-00-2
Molecular Formula: C23H19ClFNO3S
Molecular Weight: 443.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

Compound Description: Venetoclax (ABT-199) is a potent, orally bioavailable, and selective small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) protein. [] It is currently in clinical development for the treatment of hematologic malignancies. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a major nitro reduction metabolite of Venetoclax. [] It is primarily formed by gut bacteria and is not expected to have clinically relevant on- or off-target pharmacologic activities. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of Venetoclax, primarily formed by the cytochrome P450 isoform 3A4 (CYP3A4). [] It is considered a disproportionate human metabolite, with higher plasma concentrations observed in humans compared to preclinical species. [] Despite its presence in human plasma, M27 is not expected to exhibit clinically relevant on- or off-target pharmacologic activities. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is a potent and selective cyclin-dependent kinase 5 (CDK5) inhibitor. [] It exhibits selectivity for CDK5 over CDK2 in cancer cell lines and demonstrates the ability to reduce Mcl-1 levels in a concentration-dependent manner. [] This suggests that Analog 24 indirectly regulates Mcl-1 function, making it a potential target for cancer treatment. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax)

Compound Description: Navitoclax is a potent, orally bioavailable inhibitor of Bcl-2, Bcl-xL, and Bcl-w. [] These proteins are anti-apoptotic factors often overexpressed in cancer cells, promoting tumor survival. [] Navitoclax is being investigated as a potential therapeutic agent for various cancers, including pancreatic cancer. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 functions as an allosteric antagonist of the cannabinoid CB1 receptor. [] This mechanism of action differs from traditional CB1 antagonists/inverse agonists, potentially offering therapeutic advantages with fewer side effects. [] PSNCBAM-1 has demonstrated hypophagic effects in vivo, suggesting its potential in treating obesity and metabolic disorders. []

Properties

CAS Number

1448124-00-2

Product Name

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

IUPAC Name

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone

Molecular Formula

C23H19ClFNO3S

Molecular Weight

443.92

InChI

InChI=1S/C23H19ClFNO3S/c24-19-7-11-21(12-8-19)30(28,29)22-13-14-26(15-22)23(27)18-3-1-16(2-4-18)17-5-9-20(25)10-6-17/h1-12,22H,13-15H2

InChI Key

CGANETHNAVQDFZ-UHFFFAOYSA-N

SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.